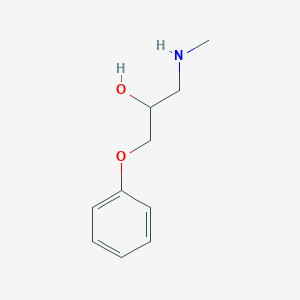

1-Methylamino-3-phenoxy-propan-2-ol

Description

Historical Context and Early Investigations of Phenoxypropanolamine Scaffolds

The history of phenoxypropanolamine scaffolds is intrinsically linked to the development of β-adrenergic receptor antagonists, or beta-blockers. The concept of adrenergic receptors, which mediate the effects of catecholamines like adrenaline, was first proposed in 1948. wikipedia.org This led to the idea that blocking these receptors could have therapeutic benefits, particularly in cardiovascular diseases.

The first breakthrough came in the 1950s with the discovery of dichloroisoproterenol (B1670464) (DCI), a compound that could block the effects of sympathomimetic amines. wikipedia.org While DCI itself was not clinically useful, it provided a crucial proof-of-concept. This spurred further research, leading to the synthesis of pronethalol in 1962, the first beta-blocker to be used clinically. wikipedia.org However, concerns about its side effects prompted a continued search for better alternatives.

This search culminated in the development of propranolol (B1214883) by Sir James Black in the 1960s, a landmark achievement that earned him the Nobel Prize in Medicine in 1988. wikipedia.orgnih.gov Propranolol, a non-selective beta-blocker, became a widely used treatment for angina pectoris, cardiac arrhythmias, and hypertension. nih.govnih.gov The success of propranolol solidified the therapeutic importance of the phenoxypropanolamine scaffold and opened the floodgates for the development of a vast array of derivatives.

The evolution of beta-blockers from this scaffold saw the introduction of compounds with improved properties, such as cardioselectivity (targeting β1-receptors in the heart more than β2-receptors in the lungs) to reduce side effects like bronchoconstriction. nih.govrevespcardiol.org This led to the development of second-generation beta-blockers like practolol, atenolol (B1665814), and metoprolol. wikipedia.orgrevespcardiol.org Further refinements resulted in third-generation beta-blockers with additional vasodilating properties. revespcardiol.org

| Compound | Year of Introduction/Discovery | Key Feature |

| Dichloroisoproterenol (DCI) | 1950s | First β-antagonist discovered wikipedia.org |

| Pronethalol | 1962 | First clinically used beta-blocker wikipedia.org |

| Propranolol | 1960s | First majorly successful non-selective beta-blocker wikipedia.orgnih.gov |

| Practolol | 1970 | Early cardioselective (β1-selective) beta-blocker wikipedia.org |

| Atenolol | 1970s | Widely used cardioselective beta-blocker revespcardiol.org |

| Metoprolol | 1970s | Widely used cardioselective beta-blocker revespcardiol.org |

Significance and Research Potential of the Chemical Compound in Contemporary Medicinal Chemistry

While extensive research has been conducted on many phenoxypropanolamine derivatives, 1-Methylamino-3-phenoxy-propan-2-ol itself remains a relatively unexplored compound in the scientific literature. Its significance in contemporary medicinal chemistry lies primarily in its potential as a research chemical and a building block for the synthesis of novel bioactive molecules.

The structure of this compound contains the core pharmacophore of the aryloxypropanolamine class of beta-blockers. The key structural features include an aromatic ring connected via an ether linkage to a propan-2-ol backbone, with a secondary amine at the 1-position. The methyl group on the amine is a common feature in this class of compounds.

Given its structural similarity to well-established beta-blockers, this compound is a valuable tool for researchers investigating structure-activity relationships (SAR) within this chemical space. nih.govmdpi.com By systematically modifying the phenoxy group or the amine substituent, medicinal chemists can probe the structural requirements for affinity and selectivity at adrenergic receptors and potentially other biological targets.

Furthermore, the propan-2-ol and secondary amine functionalities offer reactive handles for further chemical transformations, allowing for the creation of diverse chemical libraries for high-throughput screening. This could lead to the discovery of new compounds with a range of pharmacological activities beyond beta-blockade, such as antimicrobial or anticancer effects, as has been observed with other propanolamine (B44665) derivatives. cyberleninka.runih.gov

Overview of Key Research Avenues and Unaddressed Scientific Questions

The lack of dedicated research on this compound presents a landscape of open scientific questions and promising research avenues.

A primary unaddressed question is the detailed pharmacological profile of this compound itself. Key research avenues to explore include:

Receptor Binding and Functional Assays: Determining the binding affinity and functional activity of this compound at various adrenergic receptor subtypes (α and β) is a fundamental first step. This would clarify whether it acts as an agonist, antagonist, or partial agonist and reveal its selectivity profile.

Exploration of Other Potential Biological Targets: Given that some propanolamine derivatives have shown activity against other targets, it would be valuable to screen this compound against a panel of other receptors, enzymes, and ion channels. Recent studies have highlighted the potential for related structures to inhibit enzymes like tyrosinase or possess antimicrobial properties. cyberleninka.rusemanticscholar.orgnih.gov

Stereospecific Synthesis and Evaluation: The propan-2-ol moiety contains a chiral center. The synthesis and biological evaluation of the individual (R)- and (S)-enantiomers are crucial, as stereochemistry often plays a critical role in the pharmacological activity of chiral drugs.

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Using this compound as a starting scaffold, the synthesis and evaluation of a series of derivatives with modifications to the phenoxy ring (e.g., substitution with different functional groups) and the amine (e.g., replacement of the methyl group with other alkyl or aryl groups) would provide valuable SAR data. nih.govmdpi.com This could lead to the identification of compounds with enhanced potency, selectivity, or novel pharmacological profiles.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(methylamino)-3-phenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-11-7-9(12)8-13-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNFYHMIUAYDRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(COC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389875 | |

| Record name | 1-Methylamino-3-phenoxy-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39631-73-7 | |

| Record name | 1-Methylamino-3-phenoxy-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Methylamino 3 Phenoxy Propan 2 Ol

Established and Emerging Synthetic Approaches

The synthesis of 1-Methylamino-3-phenoxy-propan-2-ol has been approached through various chemical and chemoenzymatic strategies. These methods are continually being optimized to enhance yield, purity, and cost-effectiveness.

Optimized Reaction Pathways and Process Chemistry

Traditional chemical synthesis often involves the reaction of a phenoxide with an appropriate epoxide, followed by the introduction of the methylamino group. A common pathway starts with the reaction of phenol (B47542) with epichlorohydrin (B41342) under basic conditions to form 1-phenoxy-2,3-epoxypropane. This epoxide is then opened by methylamine (B109427) to yield the racemic mixture of this compound.

Process chemistry efforts have focused on optimizing reaction conditions such as solvent, temperature, and catalyst to maximize yield and minimize the formation of byproducts. For instance, the choice of base and solvent in the initial phenoxide formation can significantly impact the reaction rate and selectivity.

More recent and emerging approaches leverage chemoenzymatic methods to achieve higher selectivity and milder reaction conditions. These strategies often employ enzymes, such as lipases or reductases, to catalyze key steps in the synthesis. For example, a chemoenzymatic strategy has been developed for the production of related propanolamines that utilizes carbonyl reductases. researchgate.net

Advanced Separation and Analytical Characterization Methods for Purity Assessment

Ensuring the purity of this compound is critical, particularly for its use in pharmaceutical applications. Advanced separation and analytical techniques are employed to isolate the desired product and quantify its purity.

High-performance liquid chromatography (HPLC), especially with chiral stationary phases, is a cornerstone for both purification and analytical assessment. This technique allows for the separation of the racemic mixture into its individual enantiomers and the detection of any impurities. Ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-IT-TOF) provides a powerful tool for the qualitative and quantitative analysis of the compound and its derivatives. mdpi.com

Other analytical methods for characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. sigmaaldrich.com

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The biological activity of propanolamines is often stereospecific, making the synthesis of single enantiomers of this compound a primary focus of research.

Chiral Resolution Techniques and Methodologies

Chiral resolution is a widely used method to separate a racemic mixture of this compound into its constituent enantiomers. wikipedia.org This process typically involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization due to their different solubilities. wikipedia.org

Commonly used chiral resolving agents for amines include optically active acids such as tartaric acid and mandelic acid. wikipedia.orggoogle.com The process involves reacting the racemic amine with the chiral acid to form a pair of diastereomeric salts. One diastereomer, being less soluble, precipitates out of the solution and can be isolated by filtration. The resolved amine enantiomer is then liberated from the salt by treatment with a base. A notable example is the use of (S)-mandelic acid for the resolution of a related racemic alcohol. wikipedia.org

Kinetic resolution, often enzyme-catalyzed, is another important technique. In this method, an enzyme, typically a lipase, selectively acylates one enantiomer of the racemic alcohol at a faster rate than the other, allowing for the separation of the unreacted enantiomer from the acylated product. mdpi.commdpi.com Lipases from Candida rugosa have been successfully used for the kinetic resolution of similar propanolamine (B44665) building blocks. mdpi.com

| Resolution Technique | Description | Key Features |

| Diastereomeric Salt Formation | Reaction of the racemic amine with a chiral acid to form separable diastereomeric salts. | Relies on differential solubility; common resolving agents include tartaric and mandelic acids. wikipedia.orggoogle.com |

| Enzymatic Kinetic Resolution | Selective enzymatic reaction (e.g., acylation) of one enantiomer over the other. | Often uses lipases; allows for separation of the unreacted enantiomer and the product. mdpi.commdpi.com |

Asymmetric Catalysis in Propanolamine Synthesis

Asymmetric catalysis offers a more direct and efficient route to enantiomerically pure propanolamines by creating the desired stereocenter in a controlled manner. This approach avoids the loss of 50% of the material inherent in classical resolution methods. wikipedia.org

A key strategy involves the asymmetric reduction of a corresponding ketone precursor, 1-phenoxy-3-(methylamino)propan-2-one. This reduction can be achieved using chiral catalysts, such as those based on ruthenium complexes with chiral ligands like DM-SEGPHOS. researchgate.net These catalysts can deliver high yields and excellent stereoselectivity. researchgate.net

Another approach is the asymmetric opening of a prochiral epoxide, such as 1-phenoxy-2,3-epoxypropane, with methylamine using a chiral catalyst. This method can also lead to the direct formation of the desired enantiomer.

Derivatization Strategies for Structural Modification and Diversification

The functional groups of this compound—the secondary amine, the hydroxyl group, and the aromatic ring—provide multiple sites for chemical modification. Derivatization is a key strategy for creating a diverse library of related compounds for various applications.

The secondary amine can be readily N-alkylated, N-arylated, or acylated to introduce a wide range of substituents. The hydroxyl group can undergo esterification or etherification. Furthermore, the phenoxy ring can be substituted at various positions to modulate the electronic and steric properties of the molecule. For example, derivatives with methoxy (B1213986) or ethoxy groups on the phenoxy ring have been synthesized. scbt.comscbt.com Other modifications include the introduction of prop-2-en-1-yl or methoxyphenethyl groups on the phenoxy ring. chemicalbook.comchemdiv.com

| Site of Derivatization | Type of Reaction | Potential Modifications |

| Secondary Amine | N-Alkylation, N-Arylation, N-Acylation | Introduction of various alkyl, aryl, or acyl groups. |

| Hydroxyl Group | Esterification, Etherification | Formation of esters and ethers. |

| Phenoxy Ring | Electrophilic Aromatic Substitution | Introduction of substituents like halogens, nitro groups, or alkyl groups. |

Pharmacological Characterization and Biological Activity Mechanisms of 1 Methylamino 3 Phenoxy Propan 2 Ol

Cellular and Molecular Mechanistic Elucidations

Inflammatory Response Pathway Regulation (e.g., Toll-Like Receptor 4)

There is no specific research available on the direct interaction between 1-Methylamino-3-phenoxy-propan-2-ol and Toll-Like Receptor 4 (TLR4). TLR4 is a key receptor in the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs). frontiersin.org Activation of TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines. nih.gov

The potential for small molecules to modulate TLR4 activity is an active area of research for various inflammatory conditions. frontiersin.org Both agonists and antagonists of TLR4 are being investigated for their therapeutic potential. While some phenolic compounds have been shown to possess anti-inflammatory properties, their specific effects on TLR4 can vary. nih.gov Without direct studies on this compound, its role in regulating the TLR4 inflammatory response pathway remains uncharacterized.

Investigation of Potential Antiemetic Properties

No studies have been identified that investigate the potential antiemetic properties of this compound. The mechanisms of nausea and vomiting are complex, involving various neurotransmitter systems and receptors in both the central and peripheral nervous systems. While some drugs with a phenoxy propanolamine (B44665) structure may have effects on these systems, any potential antiemetic activity of this compound would require specific investigation.

Modulation of Multi-Drug Resistance (MDR) Mechanisms in Oncological Models

There is no direct evidence to suggest that this compound modulates multi-drug resistance (MDR) in oncological models. MDR is a significant challenge in cancer chemotherapy where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. nih.gov One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cancer cells. mdpi.com

Research into overcoming MDR has explored the use of various compounds to inhibit these efflux pumps. Some studies have investigated noscapine (B1679977) derivatives and other agents for their ability to inhibit P-gp. researchgate.net Additionally, a patent has described certain 1-amino-3-phenoxy-propane derivatives as potential modulators of multi-drug resistance. However, this compound is not specifically mentioned in this context, and its ability to modulate MDR mechanisms has not been experimentally determined.

Assessment of Antioxidant Properties and Oxidative Stress Mitigation

The antioxidant properties and the capacity for oxidative stress mitigation of this compound have not been specifically evaluated in published research. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with antioxidants. nih.gov

The structure of this compound contains a phenol (B47542) group. Phenolic compounds are a large class of plant secondary metabolites known for their antioxidant activities. nih.gov Their ability to scavenge free radicals is a key aspect of their therapeutic potential. However, the antioxidant capacity of a specific phenolic compound is highly dependent on its precise chemical structure. Therefore, while the phenoxy moiety suggests a potential for antioxidant activity, dedicated studies are necessary to confirm and quantify such properties for this compound.

Structure Activity Relationship Sar Studies of 1 Methylamino 3 Phenoxy Propan 2 Ol and Its Analogues

Impact of Substituent Effects on Biological Efficacy and Selectivity

The biological activity of aryloxypropanolamine analogues is highly sensitive to the nature and position of substituents on both the aromatic ring and the side-chain amine.

Substitutions on the Aromatic Ring: The aromatic moiety is a primary determinant of β-antagonistic activity and can be a benzenoid, bicyclic aromatic, or heterocyclic ring. oup.compharmacy180.com The type and placement of substituents on this ring significantly modulate potency and selectivity.

Positional Influence : Ortho-substitution on the phenyl ring generally leads to more potent compounds compared to meta- or para-substituted analogues. oup.comnih.gov This effect is particularly pronounced when the ortho-substituent contains a heteroatom in the alpha position. oup.com For instance, the presence of an ortho-allyl or ortho-allyloxy group can substantially increase activity. mdpi.com

Substitutions on the Amino Group: For optimal β-blocking activity, the side chain must contain a secondary amine. pharmacy180.com

Bulky Substituents : The presence of a bulky alkyl group, such as isopropyl or tert-butyl, on the nitrogen atom is a general requirement for potent β-antagonism. pharmacy180.comnih.gov The methyl group in 1-Methylamino-3-phenoxy-propan-2-ol is smaller than the optimal bulky groups found in many potent β-blockers.

Other Substituents : While N,N-disubstitution typically diminishes activity, attaching certain arylalkyl groups (like phenylethyl or hydroxyphenylethyl) to the amine can maintain or enhance activity. oup.compharmacy180.com

Side Chain Modifications: The integrity of the oxypropanolamine side chain is crucial. Extending the chain by a carbon, replacing the ether oxygen with sulfur or a methylene (B1212753) group, or methylating the hydroxyl-bearing carbon generally results in a significant reduction or complete loss of β-blocking activity. oup.com

The following table presents data for newly synthesized aryloxypropanolamine derivatives, illustrating the impact of substitutions on receptor selectivity.

| Compound | Substitutions | β1 Affinity (pA2/pKB) | β2 Affinity (pA2/pKB) | β1/β2 Selectivity Ratio |

|---|---|---|---|---|

| PP-34 | 2-methoxy, 5-tert-butylaminomethyl (phenoxy ring); tert-butyl (amine) | 7.89 nih.gov | 6.13 nih.gov | 57.5 |

| PP-36 | 4-methoxy, 3-formyl (phenoxy ring); tert-butyl (amine) | 6.90 researchgate.net | 6.44 researchgate.net | 2.9 |

| Atenolol (B1665814) | 4-carbamoylmethyl (phenoxy ring); isopropyl (amine) | - | - | (Reference Cardioselective) nih.gov |

| Propranolol (B1214883) | Naphthyloxy ring; isopropyl (amine) | - | - | (Reference Non-selective) nih.gov |

Note: The β1/β2 selectivity ratio for PP-34 was calculated from the antilog of the difference in pA2 values (10^(7.89-6.13)). A higher ratio indicates greater β1 selectivity. The study on PP-34 concluded its selectivity ratio was greater than that of atenolol and propranolol. nih.gov

Stereochemical Influence on Receptor Affinity and Functional Potency

Aryloxypropanolamines possess at least one chiral center at the carbon atom bearing the hydroxyl group, and their interaction with adrenergic receptors is highly stereoselective. researchgate.netnih.gov

For virtually all compounds in this class, the biological activity resides predominantly in one enantiomer. The (S)-enantiomer exhibits a significantly higher affinity for β-adrenergic receptors, often by two orders of magnitude or more, compared to the corresponding (R)-enantiomer. pharmacy180.comuj.edu.pl The (S) configuration of the hydroxyl-bearing carbon is considered essential for optimal receptor binding and antagonist activity. pharmacy180.com The (R)-enantiomer is typically 100 times less potent. pharmacy180.com

This pronounced stereoselectivity underscores the specific three-dimensional arrangement required for a productive drug-receptor interaction. While most β-blockers are marketed as racemic mixtures, the (S)-isomer is responsible for the therapeutic effect. uj.edu.pl

The table below illustrates the difference in potency between the enantiomers of several aryloxypropanolamine β-blockers.

| Compound | (S)-Enantiomer Potency | (R)-Enantiomer Potency | Potency Ratio (S:R) |

|---|---|---|---|

| Propranolol | High | Low | ~100:1 pharmacy180.com |

| Alprenolol | High | Low | 100:1 mdpi.com |

| Oxprenolol | High | Low | 35:1 mdpi.com |

Identification of Core Pharmacophoric Elements and Their Contributions

The consistent structural features required for β-adrenergic antagonism in the aryloxypropanolamine class define its core pharmacophore. This pharmacophore consists of a specific three-dimensional arrangement of functional groups essential for receptor binding. nih.govias.ac.in

The key pharmacophoric elements are:

An Aromatic Ring System : This can be a substituted benzene (B151609) ring or a more complex aromatic or heteroaromatic system (e.g., naphthyl, indolyl). researchgate.netresearchgate.net It is involved in crucial binding interactions with the receptor, likely through van der Waals or pi-stacking forces.

An Ether Oxygen Atom : This atom connects the aromatic ring to the propanolamine (B44665) side chain and is a key structural feature that differentiates this class from arylethanolamines. pharmacy180.comwikipedia.org

A Hydroxyl Group : Located on the second carbon of the propanolamine chain, this group is critical for activity. It is believed to form a key hydrogen bond interaction within the receptor's binding pocket. researchgate.netresearchgate.net

A Secondary Amine : The nitrogen atom, which is protonated at physiological pH, is thought to engage in an ionic interaction with a negatively charged residue (e.g., an aspartate) in the receptor. researchgate.net The substituent on the amine must be a bulky group like isopropyl or tert-butyl for optimal antagonist activity. pharmacy180.com

Together, these elements—the aromatic ring, the ether linkage, the stereospecific hydroxyl group, and the protonated bulky secondary amine—form the essential scaffold for high-affinity binding to β-adrenergic receptors. researchgate.net

Conformational Analysis and Determination of Bioactive Conformations

Conformational analysis of aryloxypropanolamines indicates that despite their flexibility, they can adopt a preferred conformation that is crucial for biological activity. Studies have shown that the side chain of these molecules can fold back, allowing the key functional groups (hydroxyl and amine) to occupy positions in space that are very similar to those in the arylethanolamine class of adrenergic agents. wikipedia.org

Proton magnetic resonance studies suggest that in nonpolar environments, the salts of 1-alkylamino-3-aryloxy-2-propanols can exist in a stable, "rigid" conformation. This rigidity is achieved through the formation of two intramolecular hydrogen bonds, creating a bicyclic chelated structure (a 6-5 membered ring system). This conformation helps to fix the relative positions of the pharmacophoric elements, pre-organizing the molecule for receptor binding. When models of this rigid conformer are compared with active adrenergic agonists, the positions of the aromatic ring and the ammonium (B1175870) group can be superimposed almost perfectly, suggesting a common binding mode. A primary difference in this superimposed model is the steric placement of the secondary hydroxyl group. oup.com

This ability to adopt a specific, low-energy bioactive conformation is a critical factor in the high affinity that aryloxypropanolamines exhibit for β-adrenoceptors.

Preclinical Pharmacokinetic and Metabolic Research of 1 Methylamino 3 Phenoxy Propan 2 Ol

In Vitro and In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

There are no publicly available in vitro or in vivo studies describing the ADME properties of 1-Methylamino-3-phenoxy-propan-2-ol. Information regarding its absorption rates, tissue distribution, primary routes of metabolism, and excretion pathways has not been published.

Evaluation of Metabolic Stability and Biotransformation Pathways

Specific data on the metabolic stability of this compound in liver microsomes or hepatocytes are absent from the literature. This prevents any assessment of its intrinsic clearance or classification as a low or high-clearance compound.

Role of Cytochrome P450 (CYP) Enzymes in Compound Metabolism

No studies have been published that identify the specific Cytochrome P450 (CYP) isoforms responsible for the metabolism of this compound. Research into the enzymatic processes that govern its biotransformation is not publicly documented.

Identification and Characterization of Major Metabolites

There is no information available regarding the metabolites of this compound. The structures and characteristics of any major or minor metabolites resulting from its biotransformation have not been described in the scientific literature.

Pharmacokinetic Modeling and Simulation for Research Translation

In the absence of any foundational pharmacokinetic data from in vitro or in vivo studies, no pharmacokinetic modeling or simulation for research translation has been conducted or published for this compound.

Toxicological Investigations and Safety Pharmacology Research of 1 Methylamino 3 Phenoxy Propan 2 Ol

Systemic Toxicity Assessments in Preclinical Research Models

Systemic toxicity studies are fundamental in characterizing the potential adverse effects of a chemical on the entire biological system. These assessments typically involve evaluating the compound's effects after acute (single, high-level exposure) and sub-chronic (repeated exposure over a longer period) administration in preclinical models.

Acute and Sub-chronic Toxicity Studies

No publicly available studies on the acute or sub-chronic toxicity of 1-Methylamino-3-phenoxy-propan-2-ol were identified. Such studies would typically determine the median lethal dose (LD50) and identify target organs for toxicity. Without these data, the potential for acute or sub-chronic toxicity remains unknown.

Neurotoxicity Research and Central Nervous System Effects

Investigations into the potential neurotoxic effects of a compound are critical, especially for substances with a chemical structure that suggests possible interaction with the nervous system.

No specific research on the neurotoxicity or central nervous system effects of this compound has been published. Therefore, its potential to cause adverse effects on the brain, spinal cord, or peripheral nerves has not been determined.

Immunotoxicity Investigations

Immunotoxicity studies assess the potential for a chemical to adversely affect the immune system. This can manifest as immunosuppression, leading to an increased susceptibility to infections, or as immunoenhancement, which can result in hypersensitivity or autoimmunity.

There are no available immunotoxicity studies for this compound. Consequently, its impact on the immune system is uncharacterized.

Endocrine Disruption Screening and Potential

Endocrine disruptors are chemicals that can interfere with the body's endocrine (hormone) system. Screening for such potential is a key component of a comprehensive toxicological evaluation.

No studies were found that specifically screen this compound for endocrine-disrupting potential. Therefore, it is not known if this compound can interfere with hormonal signaling pathways.

Phototoxicity Studies

Phototoxicity is an adverse skin reaction that can occur when a chemical on the skin is exposed to light.

There is no publicly available information from phototoxicity studies on this compound. As a result, its potential to cause phototoxic reactions is undetermined.

Genotoxicity and Mutagenicity Assessments

Genotoxicity and mutagenicity assays are used to evaluate a compound's potential to damage genetic material (DNA), which can lead to mutations and potentially cancer.

No genotoxicity or mutagenicity data for this compound were found in the public domain. Therefore, its potential to be genotoxic or mutagenic has not been assessed.

Data Tables

Due to the absence of research findings, no data tables can be generated for the toxicological endpoints of this compound.

In Vitro Cytotoxicity and Cellular Viability Studies

In vitro cytotoxicity and cellular viability assays are fundamental tools in toxicology to assess the potential of a chemical to cause cell damage or death. These assays are typically conducted on various cell lines to determine the concentration at which a substance exhibits toxic effects. Common methods include measuring metabolic activity, cell membrane integrity, or ATP content. nih.govpromega.com For instance, the reduction of tetrazolium salts (like MTT) to colored formazan (B1609692) products by metabolically active cells is a widely used indicator of cell viability. nih.gov Other assays measure the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes or quantify intracellular ATP levels, as a rapid decline in ATP is indicative of cell death. nih.govpromega.com

Another study investigating the effects of different beta-blockers on non-small cell lung cancer cell lines (A549 and H1299) found that their cytotoxicity was not necessarily dependent on their beta-receptor selectivity. nih.gov Propranolol (B1214883) and betaxolol, for instance, showed significant anticancer activity in vitro. nih.gov The study also revealed that these compounds could induce both apoptosis (programmed cell death) and necrosis (cell death due to injury). nih.gov

Illustrative Data Table on the Cytotoxicity of a Structurally Related Compound (Propranolol)

| Cell Line | Compound | Concentration | Incubation Time | Observed Effect | Reference |

|---|---|---|---|---|---|

| Molt-4 (Leukemic T cells) | Propranolol | ≥ 0.2 mM | 12 hours | Significant cytotoxic effect | nih.gov |

| Jurkat (Leukemic T cells) | Propranolol | ≥ 0.2 mM | 12 hours | Significant cytotoxic effect | nih.gov |

| U937 (Monocyte) | Propranolol | ≥ 0.2 mM | 12 hours | Significant cytotoxic effect | nih.gov |

| A549 (Non-small cell lung cancer) | Propranolol | Not Specified | Not Specified | Inhibition of cell colony formation, induction of apoptosis and necrosis | nih.gov |

| H1299 (Non-small cell lung cancer) | Propranolol | Not Specified | Not Specified | Inhibition of cell colony formation, induction of apoptosis and necrosis | nih.gov |

It is crucial to reiterate that the data presented above is for a structurally related compound and should not be directly extrapolated to this compound without specific experimental verification.

Ecotoxicological Impact and Environmental Fate Research

The ecotoxicological impact and environmental fate of a chemical determine its potential risk to ecosystems. This involves understanding its persistence, bioaccumulation potential, and toxicity to various aquatic and terrestrial organisms.

Ecotoxicological studies typically assess the acute and chronic toxicity of a substance to representative organisms from different trophic levels, such as algae, invertebrates (e.g., Daphnia magna), and fish. nih.gov For many pharmaceuticals, even low concentrations in the ng/L to µg/L range can have physiological effects on aquatic organisms. nih.gov

Specific research on the ecotoxicological impact and environmental fate of this compound is not currently available in the reviewed scientific literature. However, general principles applicable to aromatic ether compounds and other pharmaceuticals can provide a framework for potential areas of investigation. For instance, studies on other ether-containing compounds have shown that their biodegradability can be influenced by the presence of specific microbial strains capable of ether cleavage. nih.govnih.gov The environmental risk of pharmaceuticals is an area of active research, with studies often revealing that mixtures of compounds can have additive or synergistic effects on aquatic life. ca.gov

Illustrative Data Table on the Aquatic Toxicity of Structurally Unrelated Pharmaceutical Compounds

| Organism | Compound | Endpoint (e.g., EC50, LC50) | Concentration | Reference |

|---|---|---|---|---|

| Daphnia magna (Crustacean) | Acetaminophen | 48-h EC50 | 34.99 mg/L | researchgate.net |

| Pseudokirchneriella subcapitata (Algae) | Sulfamethoxazole | 72-h EC50 | 98.01 mg/L | researchgate.net |

| Artemia salina (Crustacean) | Verapamil HCl | 48-h EC50 | 21.66 mg/L | researchgate.net |

| Skeletonema marinoi (Diatom) | Clindamycin | 72-h EC50 | 0.014 mg/L | researchgate.net |

The data in this table is for illustrative purposes only, showcasing the types of data generated in ecotoxicological studies for other pharmaceutical compounds. This information does not reflect the ecotoxicological profile of this compound.

Computational Chemistry and Molecular Modeling Approaches for 1 Methylamino 3 Phenoxy Propan 2 Ol

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Methylamino-3-phenoxy-propan-2-ol, docking studies are instrumental in elucidating its interaction with biological targets, such as G-protein coupled receptors.

These studies have revealed that the binding of this compound and its analogs is often characterized by a combination of hydrophobic and electrostatic interactions. For instance, the phenoxy group can engage in hydrophobic interactions with non-polar residues in the receptor's binding pocket, while the amino and hydroxyl groups are capable of forming hydrogen bonds, which are critical for stabilizing the ligand-receptor complex. The precise nature and strength of these interactions determine the compound's affinity and selectivity for its target.

| Interaction Type | Functional Group of Ligand | Potential Interacting Residues in Target |

|---|---|---|

| Hydrogen Bonding | Hydroxyl (-OH), Amino (-NH) | Serine, Threonine, Aspartate, Glutamate |

| Hydrophobic | Phenoxy group | Leucine, Isoleucine, Valine, Phenylalanine |

| Electrostatic | Protonated Amine (-NH2+) | Aspartate, Glutamate |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org For this compound and its derivatives, QSAR studies are pivotal in predicting their therapeutic efficacy and potential side effects. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

The fundamental principle is that the biological activity of a molecule is determined by its chemical structure. fiveable.me By identifying key structural features that contribute to activity, QSAR models can guide the design of new compounds with improved potency and selectivity. fiveable.me Both 2D and 3D-QSAR models have been employed. While 2D-QSAR models consider properties like molecular weight and logP, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) take into account the three-dimensional shape and electronic properties of the molecules. fiveable.meresearchgate.net These 3D models can provide detailed insights into the steric and electrostatic interactions required for optimal biological activity. researchgate.net

| QSAR Model Type | Key Descriptors | Predicted Properties |

|---|---|---|

| 2D-QSAR | Molecular Weight, logP, Topological Indices | General activity trends, ADME properties |

| 3D-QSAR (CoMFA/CoMSIA) | Steric Fields, Electrostatic Fields, Hydrophobic Fields | Binding affinity, Receptor selectivity |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational flexibility of this compound and its interactions with its biological target over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic behavior of the ligand within the binding site.

MD simulations can reveal the stability of the ligand-receptor complex, identify key residues involved in binding, and explore the different conformations that the ligand can adopt. This information is crucial for understanding the mechanism of action and for the rational design of new derivatives with enhanced binding properties. For example, simulations can show how the flexible propanolamine (B44665) chain of this compound adapts to the binding pocket, highlighting the importance of conformational flexibility for its biological activity.

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., NBO)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound. These methods can be used to calculate a variety of molecular properties, including charge distribution, orbital energies, and reactivity indices.

Natural Bond Orbital (NBO) analysis is a specific quantum chemical method that transforms the complex many-electron wavefunction into a localized picture of chemical bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.deq-chem.com NBO analysis can quantify the strength of intramolecular interactions, such as hyperconjugation, and provide insights into the nature of the chemical bonds within the molecule. rsc.org For this compound, NBO analysis can elucidate the electronic effects of the phenoxy and methylamino groups on the propan-2-ol backbone, which can influence its reactivity and interactions with its biological target. uni-muenchen.dersc.org

| Computational Method | Information Gained | Relevance to this compound |

|---|---|---|

| Molecular Docking | Binding mode and affinity | Predicts how it interacts with its receptor. |

| QSAR | Structure-activity relationships | Guides the design of more potent analogs. wikipedia.org |

| Molecular Dynamics | Conformational flexibility and binding stability | Reveals the dynamic nature of the ligand-receptor interaction. |

| Quantum Chemistry (NBO) | Electronic structure and intramolecular interactions | Explains the electronic properties that govern its reactivity. uni-muenchen.de |

Future Perspectives and Emerging Research Directions for 1 Methylamino 3 Phenoxy Propan 2 Ol

Integration of Omics Technologies in Mechanistic Studies

The advent of "omics" technologies has revolutionized the way researchers can investigate the intricate interactions between a chemical compound and a biological system. nih.gov For 1-Methylamino-3-phenoxy-propan-2-ol, a multi-omics approach would offer a holistic view of its mechanism of action and effects. nih.gov

Genomics and Transcriptomics: Genomic and transcriptomic studies could identify genetic variations that influence individual responses to this compound. futurebridge.com Techniques like whole-genome sequencing and RNA sequencing could reveal how the compound alters gene expression, providing insights into the cellular pathways it modulates. researchgate.net This information is crucial for identifying potential biomarkers for efficacy or adverse reactions. nih.gov

Proteomics: Proteomics would allow for the large-scale analysis of protein expression and post-translational modifications in response to the compound. This could pinpoint the specific protein targets of this compound and unravel the downstream signaling cascades it triggers. nih.gov

Metabolomics: By analyzing the global metabolic profile of cells or organisms exposed to this compound, metabolomics could uncover changes in endogenous metabolites. This can provide a functional readout of the compound's physiological impact and help in understanding its broader systemic effects. nih.gov

The integration of these omics datasets, often referred to as multi-omics, would provide a comprehensive and systems-level understanding of the biological effects of this compound. nih.gov

Table 1: Application of Omics Technologies in the Study of this compound

| Omics Technology | Potential Application | Expected Insights |

|---|---|---|

| Genomics | Identifying genetic predispositions to varied responses. | Understanding patient-specific effects. |

| Transcriptomics | Analyzing changes in gene expression post-exposure. | Elucidating modulated cellular pathways. |

| Proteomics | Studying alterations in protein expression and modifications. | Identifying direct protein targets. |

Application of Artificial Intelligence and Machine Learning in Pharmaceutical Research

Artificial intelligence (AI) and machine learning (ML) are poised to significantly accelerate various stages of drug discovery and development. mdpi.com For this compound, these computational tools could be applied in several innovative ways.

Predictive Modeling: AI algorithms could be trained on large datasets of chemical structures and their biological activities to predict the potential efficacy and toxicity of this compound and its derivatives. nih.gov This can help in prioritizing compounds for further experimental testing.

Target Identification and Validation: By analyzing vast biological datasets, AI can help in identifying and validating novel therapeutic targets for which this compound might be effective. appinventiv.com

Drug Design and Optimization: Machine learning models can be used to design novel analogs of this compound with improved properties, such as enhanced potency or reduced off-target effects. nih.gov

The use of AI is expected to streamline the research process, reducing the time and cost associated with bringing a new therapeutic agent to market. scilife.io

Development of Advanced In Vitro and In Vivo Research Models

The predictiveness of preclinical models is a cornerstone of successful drug development. Future research on this compound will likely leverage more sophisticated and human-relevant model systems. nih.gov

Advanced In Vitro Models: Traditional two-dimensional (2D) cell cultures often fail to replicate the complexity of human tissues. nih.gov The use of three-dimensional (3D) models, such as spheroids and organoids, could provide a more accurate assessment of the effects of this compound in a microenvironment that more closely mimics human physiology. nih.govmattek.com Organ-on-a-chip technologies, which are microfluidic devices containing living cells, could also be employed to study the compound's effects on specific organs in a controlled setting. nih.govliveonbiolabs.com

Humanized In Vivo Models: While animal models will likely remain important, there is a growing emphasis on developing models that better recapitulate human diseases. nih.gov This could involve the use of genetically engineered animals that express human genes relevant to the potential therapeutic target of this compound.

These advanced models are expected to improve the translation of preclinical findings to clinical trials. mattek.com

Table 2: Advanced Research Models for this compound

| Model Type | Description | Potential Use |

|---|---|---|

| 3D Spheroids/Organoids | Self-assembled 3D cell cultures that mimic organ structure. | Efficacy and toxicity testing in a more physiologically relevant context. |

| Organ-on-a-Chip | Microfluidic devices with living cells simulating organ functions. | Studying organ-specific effects and pharmacokinetics. |

Collaborative Research Initiatives and Data Sharing Platforms

The complexity and cost of modern pharmaceutical research increasingly necessitate collaborative efforts. ijddr.in The future study of this compound would benefit greatly from open science and data-sharing initiatives.

Public-Private Partnerships: Collaborations between academic institutions, pharmaceutical companies, and government research organizations can pool resources and expertise to accelerate research. rxteach.com Such partnerships can facilitate access to specialized technologies and large compound libraries for screening and development.

Data Sharing Platforms: The establishment of centralized databases to share preclinical data on compounds like this compound can help to avoid redundant research efforts and enable more powerful meta-analyses. starmind.ai These platforms can foster a more collaborative research environment and accelerate the pace of discovery. nih.govnih.gov International cooperation is also a key element in advancing pharmaceutical research. netpharmalab.es

By embracing a more collaborative and open approach, the scientific community can more efficiently unlock the full therapeutic potential of chemical compounds. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of 1-Methylamino-3-phenoxy-propan-2-ol?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or aminolysis reactions. For example, reacting epoxide intermediates (e.g., 3-phenoxypropylene oxide) with methylamine under controlled conditions (e.g., 60–80°C, anhydrous ethanol as solvent) can yield the target compound. Catalysts like Lewis acids (e.g., BF₃·Et₂O) may enhance reaction efficiency . Purification via column chromatography (silica gel, chloroform/methanol gradient) or recrystallization from ethanol is advised to isolate the product. Monitoring reaction progress using TLC (Rf ~0.3 in chloroform:methanol 9:1) ensures reproducibility .

Basic: How can spectroscopic techniques (NMR, IR) be applied to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR: Key signals include a triplet for the methylamino group (δ ~2.3 ppm, J = 6 Hz), a multiplet for phenoxy aromatic protons (δ ~6.8–7.3 ppm), and a doublet of doublets for the hydroxyl proton (δ ~3.5–4.0 ppm).

- ¹³C NMR: Peaks at δ ~70–75 ppm (C-OH), δ ~50–55 ppm (N-CH₃), and aromatic carbons (δ ~115–160 ppm).

- IR: Stretching vibrations for -OH (~3300 cm⁻¹), C-O (phenolic ether, ~1250 cm⁻¹), and N-H (~1600 cm⁻¹). Compare with reference spectra from structurally related aminopropanol derivatives .

Advanced: How do stereochemical variations (e.g., R/S enantiomers) affect the biological activity of this compound?

Methodological Answer:

Stereochemistry significantly impacts receptor binding. For example, (R)-enantiomers of similar aminopropanol derivatives exhibit higher β-adrenergic receptor affinity than (S)-forms . To resolve enantiomers:

- Use chiral HPLC (e.g., Chiralpak® AD-H column, hexane/isopropanol mobile phase).

- Compare circular dichroism (CD) spectra or optical rotation values with literature data .

- Conduct in vitro assays (e.g., cAMP modulation in cardiomyocytes) to quantify activity differences between enantiomers .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

Discrepancies may arise from impurities, stereochemical variability, or assay conditions. Mitigation strategies include:

- Purity Validation: Use LC-MS (e.g., ESI+ mode, m/z ~224 [M+H]⁺) to confirm >98% purity. Quantify impurities (e.g., diastereomers, residual solvents) via GC-MS or HPLC .

- Standardized Assays: Replicate experiments under controlled conditions (e.g., fixed pH, temperature). Use reference standards (e.g., β-blockers like propranolol) as positive controls .

- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite), then neutralize with dilute acetic acid.

- First Aid: For skin contact, rinse with water for 15 minutes; if inhaled, move to fresh air and seek medical attention. Refer to GHS-compliant SDS for acute toxicity data .

Advanced: What analytical strategies are recommended for impurity profiling during scale-up synthesis?

Methodological Answer:

- HPLC-DAD: Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) to detect byproducts (e.g., unreacted epoxide intermediates, N-methylated impurities).

- MS/MS Fragmentation: Identify impurities via characteristic fragments (e.g., m/z 181 for dehydroxylated byproducts).

- Quantitative NMR (qNMR): Quantify residual solvents (e.g., DMSO-d₆ as internal standard) .

Advanced: How can computational modeling (e.g., QSPR, molecular docking) guide the optimization of this compound’s pharmacokinetics?

Methodological Answer:

- QSPR Models: Predict logP, solubility, and bioavailability using descriptors like polar surface area and H-bond donors .

- Docking Studies: Simulate binding to β-adrenergic receptors (PDB ID: 2RH1) to identify critical interactions (e.g., hydrogen bonds with Ser204, hydrophobic contacts with Phe290).

- MD Simulations: Assess stability of receptor-ligand complexes over 100 ns trajectories to prioritize derivatives with enhanced residence times .

Basic: What are the key considerations for designing stability studies of this compound under varying storage conditions?

Methodological Answer:

- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 2–4 weeks.

- Analytical Endpoints: Monitor degradation via HPLC for oxidation products (e.g., hydroxylated derivatives) or hydrolysis byproducts (e.g., phenoxypropanol).

- Storage Recommendations: Store in amber vials at 2–8°C under nitrogen to minimize oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.